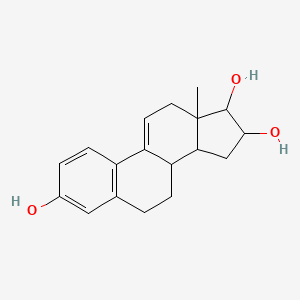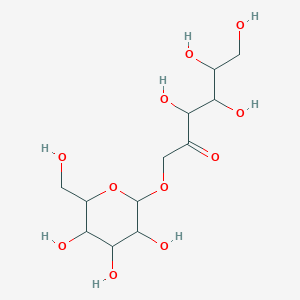
1-O-a-D-glucopyranosyl-D-fructose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trehalulose is a disaccharide composed of a molecule of fructose bound to a molecule of glucose. It is a structural isomer of sucrose and is naturally found in small quantities in honey and honeydew secreted by insects such as whiteflies and aphids . Unlike sucrose, trehalulose has a 1,1-glycosidic bond, making it a reducing sugar . This unique bond gives trehalulose a lower glycemic index compared to sucrose, making it a potential alternative sweetener with various health benefits .
準備方法
Synthetic Routes and Reaction Conditions: Trehalulose can be synthesized from sucrose using the enzyme sucrose isomerase. This enzyme catalyzes the isomerization of sucrose to trehalulose under specific conditions. The reaction typically occurs at a pH of 7.0 and a temperature of 45°C to 50°C . The enzyme exhibits stability across a wide range of pH and temperatures, making the process efficient and scalable .
Industrial Production Methods: Industrial production of trehalulose involves the use of sucrose isomerase in bioreactors. The sucrose solution is contacted with the enzyme, resulting in the conversion of sucrose to trehalulose. The reaction mixture is then purified using techniques such as high-performance liquid chromatography (HPLC) to isolate trehalulose . This method ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions: Trehalulose undergoes various chemical reactions, including:
Oxidation: Trehalulose can be oxidized to produce gluconic acid and other oxidation products.
Reduction: Reduction of trehalulose can yield sorbitol and mannitol.
Substitution: Trehalulose can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products:
Oxidation: Gluconic acid and other carboxylic acids.
Reduction: Sorbitol and mannitol.
Substitution: Acetylated and benzoylated derivatives of trehalulose.
科学的研究の応用
Trehalulose has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and isomerization reactions.
Biology: Investigated for its role in insect metabolism and as a potential prebiotic.
作用機序
Trehalulose exerts its effects primarily through its unique glycosidic bond. The 1,1-glycosidic bond is more stable than the 1,2-glycosidic bond in sucrose, resulting in slower breakdown and absorption in the small intestine . This slower breakdown leads to a lower glycemic response, making trehalulose beneficial for managing blood sugar levels . Additionally, its non-cariogenic nature prevents dental caries by not being utilized by oral bacteria .
類似化合物との比較
Trehalulose is often compared with other sucrose isomers such as:
Turanose: Similar to trehalulose but with a 3,1-glycosidic bond.
Leucrose: Has a 5,1-glycosidic bond.
Isomaltulose: Features a 6,1-glycosidic bond.
Uniqueness of Trehalulose:
特性
分子式 |
C12H22O11 |
|---|---|
分子量 |
342.30 g/mol |
IUPAC名 |
3,4,5,6-tetrahydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one |
InChI |
InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4,6-15,17-21H,1-3H2 |
InChIキー |
NMELTECMHKKXLF-UHFFFAOYSA-N |
正規SMILES |
C(C1C(C(C(C(O1)OCC(=O)C(C(C(CO)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



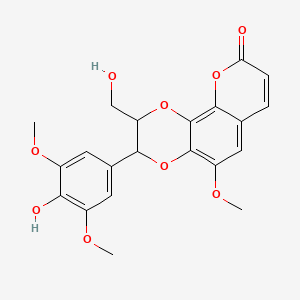
![2-(9-Fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde](/img/structure/B15130097.png)
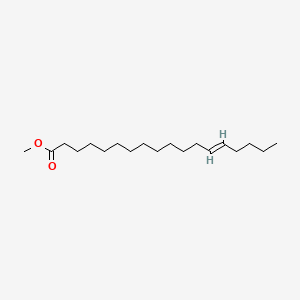
![6,7-Dihydro-N-methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-5H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15130123.png)
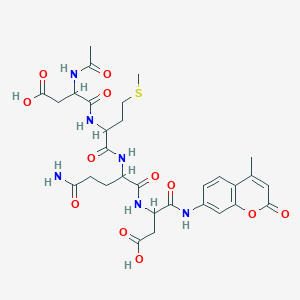
![3a-(3,4-dimethoxyphenyl)-1,8b-dihydroxy-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B15130129.png)
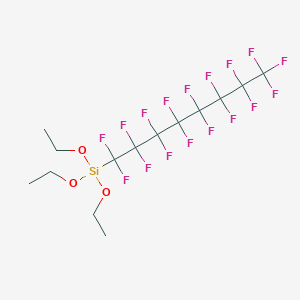
![[9-Chloro-17-(2-chloroacetyl)-17-(furan-2-carbonyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] furan-2-carboxylate](/img/structure/B15130135.png)
![Diacetato{(R)-(-)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}ruthenium(II)](/img/structure/B15130141.png)
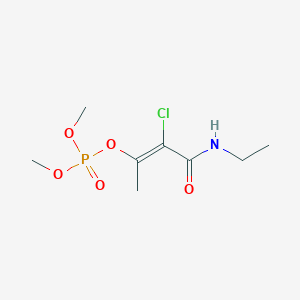
![2-amino-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B15130149.png)
![2-[4,8,9,13-tetramethyl-3-(2-methyl-1-oxopropan-2-yl)-17-propan-2-yl-2,3,6,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-4-yl]acetic acid](/img/structure/B15130152.png)
